1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride
Overview
Description
The compound “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is similar to the one you’re asking about . It has a CAS Number of 901380-91-4 and a molecular weight of 169.65 . It’s stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is 1S/C6H15NO2.ClH/c1-2-8-5-6-9-4-3-7;/h2-7H2,1H3;1H .Chemical Reactions Analysis
Amines, such as “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride”, can be analyzed using ion-exchange chromatography with suppressed conductivity .Physical And Chemical Properties Analysis
The compound “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is stored at room temperature and has a physical form of oil .Scientific Research Applications
Surface Modification and Material Science
Researchers have explored AETB’s role in surface modification and material science. Its chemical reactivity allows it to functionalize surfaces, alter wettability, and improve adhesion. Applications include modifying polymers, nanoparticles, and thin films for diverse industrial and research purposes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-phenylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNJNJGVUCSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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